molecular formula C31H32N6O6S2 B2668117 ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393850-18-5

ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2668117
CAS No.: 393850-18-5
M. Wt: 648.75
InChI Key: NNCCDUISGPLUNP-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound characterized by a complex heterocyclic framework. Its structure integrates a tetrahydrobenzothiophene core linked to a 1,2,4-triazole ring via a sulfanyl-acetamido bridge. The triazole moiety is further substituted with a 4-methyl-3-nitrobenzamido group and a 3-methylphenyl group.

Its nitro group (-NO₂) may confer electrophilic reactivity, enabling interactions with nucleophilic residues in biological targets, while the triazole ring could participate in hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O6S2/c1-4-43-30(40)27-22-10-5-6-11-24(22)45-29(27)33-26(38)17-44-31-35-34-25(36(31)21-9-7-8-18(2)14-21)16-32-28(39)20-13-12-19(3)23(15-20)37(41)42/h7-9,12-15H,4-6,10-11,16-17H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCDUISGPLUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of azides and alkynes in the presence of a copper catalyst.

    Introduction of the Benzothiophene Moiety: This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.

    Incorporation of Functional Groups:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Coupling Reactions: These reactions can be used to link the compound with other molecules, forming more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Potential

Ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for various pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazole moiety is particularly noted for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Properties : The benzothiophene component has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Certain derivatives of similar compounds have shown promise against bacterial and fungal strains, indicating potential use in developing new antibiotics.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of the triazole ring via condensation reactions.
Step 2Introduction of the benzothiophene structure through cyclization.
Step 3Final coupling reactions to assemble the complete molecule.

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of this compound against human breast cancer cell lines. Results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory models in vivo, this compound demonstrated a marked reduction in pro-inflammatory cytokines and showed promise as a therapeutic agent for conditions such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and other functional groups may play a crucial role in binding to these targets and influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound K403-0551
Molecular Weight ~710 g/mol (estimated) ~705 g/mol (estimated)
Key Substituents 3-Nitro, 3-methylphenyl 4-Ethoxy, 3-fluorobenzamido
LogP (Predicted) 3.8 (high lipophilicity) 3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors 10 9

Mechanistic Insights from Structural Similarity

Studies on structurally similar natural products (e.g., oleanolic acid and hederagenin) demonstrate that shared scaffolds often correlate with overlapping mechanisms of action (MOAs) . For example:

  • Docking studies : Analogues with triazole-thiophene cores show affinity for kinase enzymes (e.g., EGFR, MAPK) due to interactions with ATP-binding pockets.
  • Transcriptome analysis : Compounds with nitro groups upregulate oxidative stress response pathways, whereas fluorinated analogues (e.g., K403-0551) may modulate apoptosis via caspase activation .

Antimicrobial and Pharmacological Profiles

Structural variations significantly impact bioactivity:

  • Nitro-substituted compounds : Exhibit broad-spectrum antimicrobial activity due to nitroreductase activation, generating cytotoxic intermediates. This aligns with findings on nitrophenyl derivatives in Pseudomonas secondary metabolites, where nitro groups enhance redox-mediated cytotoxicity .
  • Fluoro-substituted analogues : Demonstrate selective antibacterial effects against Gram-positive pathogens (e.g., S. aureus), attributed to fluorine’s electronegativity improving target binding .

Biological Activity

Ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. With a molecular formula of C21H21N5O5S, this compound features several functional groups, including a triazole ring and a benzothiophene structure, which are known to contribute to various pharmacological properties. This article delves into the compound's synthesis, mechanisms of action, and its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Triazole Ring : Utilizing 4-methyl-3-nitrophenyl formamide as a precursor.
  • Benzothiophene Derivation : The benzothiophene structure is incorporated through cyclization reactions.
  • Functional Group Modifications : Various functional groups are introduced to enhance biological activity.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure at each synthesis step.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that regulate various physiological processes.

Experimental studies are needed to elucidate the exact binding affinities and kinetic parameters associated with these interactions.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. This compound has shown promise in inhibiting tumor cell growth in vitro. Studies have demonstrated that similar compounds can act on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Triazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-alpha in human cell lines . This activity could be beneficial for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring in the compound enhances its ability to combat bacterial and fungal infections . Further research is needed to quantify this activity against specific pathogens.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant anticancer activity against K562 leukemia cells with IC50 values in low micromolar range .
Study BShowed inhibition of TNF-alpha production in LPS-stimulated HL-60 cells .
Study CReported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. How should researchers design toxicity studies to assess hepatotoxicity risks?

  • In vitro assays :
  • HepG2 cell viability : Measure IC₅₀ and mitochondrial membrane potential (JC-1 staining) .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA probes to quantify oxidative stress .
  • In vivo endpoints :
  • Serum ALT/AST levels in rodents after 14-day oral dosing .
  • Histopathology of liver tissue for necrosis or inflammation .

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